Cas no 244221-04-3 (1-fluoro-4-(2-isocyanoethyl)benzene)

1-Fluoro-4-(2-isocyanoethyl)benzene is a fluorinated aromatic compound featuring an isocyanoethyl functional group. This structure combines the reactivity of an isocyanide with the electronic effects of a fluorine substituent, making it a versatile intermediate in organic synthesis. The isocyano group enables participation in multicomponent reactions, such as Ugi or Passerini reactions, while the fluorine atom can influence regioselectivity and stability in subsequent transformations. The compound is particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in diverse synthetic applications. Proper handling is advised due to the potential toxicity of isocyanides.
1-fluoro-4-(2-isocyanoethyl)benzene structure
244221-04-3 structure
Product Name:1-fluoro-4-(2-isocyanoethyl)benzene
CAS No:244221-04-3
MF:C9H8FN
MW:149.164925575256
CID:245855
PubChem ID:2759054
Update Time:2025-10-17

1-fluoro-4-(2-isocyanoethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-fluoro-4-(2-isocyanoethyl)-
    • 1-Fluoro-4-(2-isocyanoethyl)benzene
    • 1-FLUORO-4-(2-ISOCYANOETHYL)-BENZENE
    • 4-FLUOROPHENETHYLISOCYANIDE
    • 2-(4-Fluorophenyl)ethyl isocyanide
    • Benzene, 1-fluoro-4-(2-isocyanoethyl)- (9CI)
    • GS-0086
    • 244221-04-3
    • EN300-1868036
    • DTXSID00374632
    • SCHEMBL8200883
    • AKOS006279415
    • 1-Fluoro-4-(2-isocyanoethyl)benzene, AldrichCPR
    • FT-0703161
    • 1-fluoro-4-(2-isocyanoethyl)benzene
    • MDL: MFCD02664673
    • Inchi: 1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
    • InChI Key: QPHTVJAWYCEJSG-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC[N+]#[C-]

Computed Properties

  • Exact Mass: 149.06414
  • Monoisotopic Mass: 149.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 4.4A^2

Experimental Properties

  • PSA: 4.36
  • LogP: 1.51820

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1-fluoro-4-(2-isocyanoethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:244221-04-3)1-fluoro-4-(2-isocyanoethyl)benzene
Order Number:A898357
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:02
Price ($):399.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:244221-04-3)1-fluoro-4-(2-isocyanoethyl)benzene
A898357
Purity:99%
Quantity:1g
Price ($):399.0
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